N-(cyclopropylmethyl)quinolin-5-amine
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Overview
Description
N-(cyclopropylmethyl)quinolin-5-amine is a compound that belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. This compound features a quinoline core structure with a cyclopropylmethyl group attached to the nitrogen atom at the 5-position of the quinoline ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)quinolin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst. The reaction conditions often include heating the mixture to promote cyclization and formation of the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, green chemistry approaches, such as solvent-free reactions or the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)quinolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse quinoline derivatives .
Scientific Research Applications
N-(cyclopropylmethyl)quinolin-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as therapeutic agents for various diseases.
Industry: The compound is used in the development of dyes, catalysts, and materials with specific properties
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)quinolin-5-amine involves its interaction with specific molecular targets. In biological systems, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the fragmentation of bacterial DNA and ultimately bacterial cell death . Additionally, the compound may interact with other molecular pathways, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of N-(cyclopropylmethyl)quinolin-5-amine, known for its broad range of biological activities.
Chloroquine: A well-known antimalarial drug that shares the quinoline core structure.
Ciprofloxacin: An antibiotic that also contains a quinoline moiety and targets bacterial DNA gyrase and topoisomerase IV.
Uniqueness
This compound is unique due to the presence of the cyclopropylmethyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance the compound’s ability to interact with specific molecular targets, potentially leading to improved therapeutic properties compared to other quinoline derivatives .
Properties
Molecular Formula |
C13H14N2 |
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Molecular Weight |
198.26 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)quinolin-5-amine |
InChI |
InChI=1S/C13H14N2/c1-4-12-11(3-2-8-14-12)13(5-1)15-9-10-6-7-10/h1-5,8,10,15H,6-7,9H2 |
InChI Key |
OIPQOGGJWRHYTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=CC=CC3=C2C=CC=N3 |
Origin of Product |
United States |
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